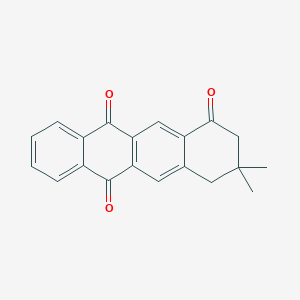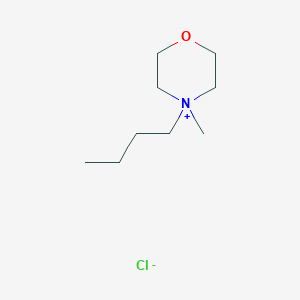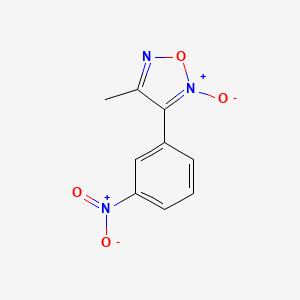![molecular formula C2H2N4S2 B14404582 1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole CAS No. 89573-59-1](/img/structure/B14404582.png)
1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The unique arrangement of atoms in this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole can be synthesized through various methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component fusion reaction involving 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds in ethanol solvent at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, has been explored to enhance the yield and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in halocyclization reactions with bromine and iodine, leading to the formation of halocyclization products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazonoyl halides, potassium thiocyanate, and thiosemicarbazide. Reaction conditions often involve the use of ethanol as a solvent and room temperature settings to achieve high yields .
Major Products Formed: The major products formed from the reactions of this compound include various substituted thiadiazole derivatives, which exhibit significant biological and chemical properties .
Aplicaciones Científicas De Investigación
1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole has a wide range of scientific research applications:
Biology: It has been studied for its antimicrobial and anticancer properties. .
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and microbial infections
Mecanismo De Acción
1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole can be compared with other thiadiazole derivatives, such as 1,3,4-thiadiazole, 1,2,3-thiadiazole, and 1,2,4-thiadiazole . While all these compounds share a common thiadiazole ring structure, this compound is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct electronic and biological properties .
Comparación Con Compuestos Similares
- 1,3,4-Thiadiazole
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
Propiedades
Número CAS |
89573-59-1 |
|---|---|
Fórmula molecular |
C2H2N4S2 |
Peso molecular |
146.20 g/mol |
Nombre IUPAC |
1,3-dihydro-[1,2,5]thiadiazolo[3,4-c][1,2,5]thiadiazole |
InChI |
InChI=1S/C2H2N4S2/c3-1-2(5-7-3)6-8-4-1/h(H,3,4)(H,5,6) |
Clave InChI |
QLXNKWVXXABTDQ-UHFFFAOYSA-N |
SMILES canónico |
C12=NSN=C1NSN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)

![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)

![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)

![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)
![5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B14404567.png)


![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)

